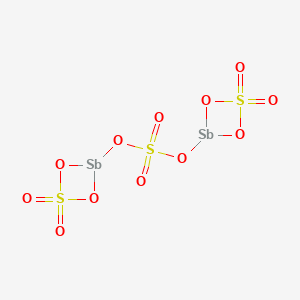
十二水合硫酸铬钾
描述
Chromic potassium sulfate dodecahydrate, commonly referred to as chromium potassium alum, is a compound that has been studied for its unique properties and interactions, particularly in the context of crystal growth and structure. The structure of chromium potassium alum has been elucidated through neutron diffraction, revealing hydrogen bonds that link the oxygen atoms within the water molecules to other oxygen atoms in the structure, with large thermal vibrations of the oxygen atoms in the sulfate groups being a notable feature .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of chromic potassium sulfate dodecahydrate, they do provide insights into related compounds and their synthesis. For instance, a dodecanuclear chromium sulfide cluster complex was synthesized by reacting a hexanuclear cluster complex with sulfur, indicating the potential for complex chromium compounds to be synthesized through cluster expansion methods .
Molecular Structure Analysis
The molecular structure of potassium sulfate has been studied extensively, with research showing that the crystal structure remains orthorhombic down to 15 K. The S-O bond lengths in SO4 tetrahedra are almost independent of temperature, and atomic positions of potassium and sulfur atoms in the structure approach special positions as temperature increases . This information, while not specific to chromic potassium sulfate dodecahydrate, provides a foundation for understanding the structural behavior of sulfate-containing compounds.
Chemical Reactions Analysis
The interaction of chromium(III) with potassium sulfate crystals has been a focus of several studies. Chromium(III) has been shown to suppress the growth and dissolution rates of potassium sulfate crystals, with the effect being pH-dependent. Different chromium(III) salts, including chromium(III) sulfate, have been used to study these effects, suggesting that chromium(III) can significantly alter the behavior of potassium sulfate crystals in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium sulfate and related compounds have been characterized in various studies. The optical properties of potassium sulfate crystals containing chromate ions have been analyzed, showing two broad bands with a fine structure of alternately weak and strong lines, indicating transitions between vibrational levels of electronic states . The adsorption of chromium(III) on potassium sulfate crystals has been shown to be pH-dependent, with a modified Langmuir adsorption model being used to explain the observed behavior . Additionally, the presence of chromium(III) has been found to cause pseudo-solubilities of potassium sulfate, which are lower than the true equilibrium values, due to the suppression of crystal dissolution .
科学研究应用
化学性质和溶解度分析
- 十二水合硫酸铬钾的溶解度在各种溶液中的溶解度已得到研究。例如,Reardon 和 Stevens (1991) 分析了十二水合硫酸铝钾在混合的硫酸二钾和硫酸铝溶液中的溶解度,其性质与十二水合硫酸铬钾相似 (Reardon & Stevens, 1991).
在 DNA-蛋白质交联检测中的应用
- 该化合物已用于检测 DNA-蛋白质交联的检测中。Zhitkovich 和 Costa (1992) 开发了一种使用 SDS-钾检测在细胞中形成的 DNA-蛋白质交联的方法,这些交联是在暴露于铬酸盐等交联剂后形成的 (Zhitkovich & Costa, 1992).
研究晶体的生长和结构
- 已经对与十二水合硫酸铬钾密切相关的十二水合硫酸钾铝晶体的生长、结构和性质进行了研究。Abdulwahab 等人。(2019) 使用 X 射线衍射和热分析等技术探索了这些方面 (Abdulwahab 等人,2019).
催化和化学反应
- 已发现十二水合硫酸铬钾在某些化学反应中作为催化剂是有效的。Supale 和 Gokavi (2008) 证明了它在将硫醇氧化为二硫化物的反应中是有效的 (Supale & Gokavi, 2008).
食品工业中的检测和定量
- 该化合物在食品工业中用于检测马铃薯淀粉等产品中的添加剂。Liu 和 Fan (2019) 使用太赫兹时域光谱法研究了十二水合硫酸钾铝在马铃薯淀粉中的存在 (Liu & Fan, 2019).
电镀废水处理
- 在废水处理领域,特别是对于电镀废水,十二水合硫酸钾铝被认为是一种混凝剂。张等人。(2021) 分析了其在处理含锌电镀废水中的功效 (Yongli Zhang, Guo-Wen Zhang, & Xin Chen, 2021).
医学中的超微结构研究
- 在医学研究中,特别是用于研究骨骼的超微结构,十二水合硫酸铬钾已被用作脱钙剂。Liem 和 Jansen (1984) 观察到它在保持骨骼中硬组织和软组织之间关系方面的有效性 (Liem & Jansen, 1984).
安全和危害
This compound should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It is also advised to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
作用机制
Target of Action
Chromium potassium sulfate dodecahydrate, also known as Chromium(III) potassium sulfate dodecahydrate or Chromic potassium sulfate dodecahydrate, is a chemical compound widely used in various industries. Its primary targets are gelatin and leather . In the textile industry, it is used for the dissolution of gelatin . In the leather industry, it is used for tanning .
Mode of Action
The compound interacts with its targets through a process known as cross-linking . In leather tanning, chromium(III) stabilizes the leather by cross-linking the collagen fibers within the leather . This interaction results in the transformation of raw hide into a material that is more durable, flexible, and resistant to decomposition.
Biochemical Pathways
It is known that the compound plays a crucial role in thetanning process . The cross-linking of collagen fibers, facilitated by chromium(III), is a key step in the conversion of raw hide into leather .
Pharmacokinetics
It is worth noting that the compound is highly soluble in water , which can influence its distribution and use in various applications.
Result of Action
The result of the action of chromium potassium sulfate dodecahydrate is the production of durable and flexible leather . In the context of gelatin dissolution, it may be used as a starting material in the synthesis of quasi-monodisperse spherical core-shell particles of Cr/α-Cr2O3 to be used as solar absorbers .
Action Environment
The action of chromium potassium sulfate dodecahydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by temperature . Moreover, safety precautions must be taken to avoid skin and eye irritation, and adequate ventilation is necessary when handling the compound .
属性
IUPAC Name |
potassium;chromium(3+);disulfate;dodecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVHBEKVAITXHW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH24KO20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10141-00-1 (Parent), 16065-83-1 (Parent) | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90228493 | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-red to black crystals; Solutions turn green when heated; [CHEMINFO] Soluble in water; [Alfa Aesar] | |
| Record name | Chromium potassium sulfate dodecahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromic potassium sulfate dodecahydrate | |
CAS RN |
7788-99-0 | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium chromium alum dodecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1), dodecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC POTASSIUM SULFATE DODECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H54D055WX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the use of halocarbon oils in spectroscopic studies of inorganic compounds like Chromium(III) potassium sulfate dodecahydrate?
A: Halocarbon oils are useful in spectroscopic studies of inorganic compounds like Chromium(III) potassium sulfate dodecahydrate due to their unique properties. [] They exhibit a flat and featureless absorption spectrum in the near-infrared and visible regions (5000-32,000 cm−1), making them ideal for studying the absorption characteristics of the dispersed solid without interference. Additionally, these oils are inert to a wide range of inorganic substances at room temperature, ensuring the sample's integrity during analysis. Using a halocarbon oil mull reduces light scattering, particularly with more viscous oils, allowing for clearer and more accurate spectral measurements. []
Q2: What are some examples of how the halocarbon oil mull technique has been applied to study inorganic materials?
A: The research article highlights the application of the halocarbon oil mull technique with examples like Chromium(III) potassium sulfate dodecahydrate, nickel(II) hydroxide, and silicotungstic acid. [] By dispersing these compounds in halocarbon oil, researchers can obtain clearer transmission spectra in the near-infrared and visible regions, allowing for the investigation of their unique spectral properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



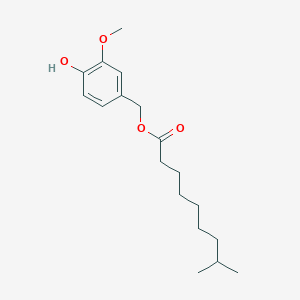

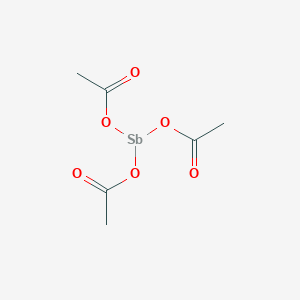
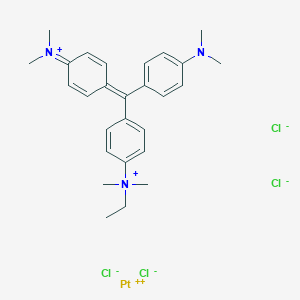
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

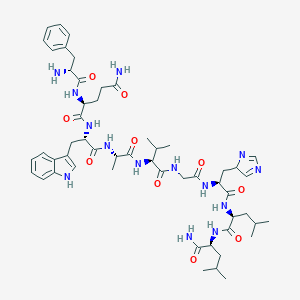
![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)



